molecular formula C13H17NO3 B14407948 Acetamide, N-((1S,2R)-2-(acetyloxy)-1-methyl-2-phenylethyl)- CAS No. 81703-29-9

Acetamide, N-((1S,2R)-2-(acetyloxy)-1-methyl-2-phenylethyl)-

Katalognummer: B14407948
CAS-Nummer: 81703-29-9
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: NGGHWHVNIDFSQK-ZANVPECISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-((1S,2R)-2-(acetyloxy)-1-methyl-2-phenylethyl)- is a complex organic compound with a unique structure that includes an acetamide group, an acetyloxy group, and a phenylethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-((1S,2R)-2-(acetyloxy)-1-methyl-2-phenylethyl)- typically involves multiple steps, including the formation of the acetamide group and the introduction of the acetyloxy and phenylethyl groups. Common synthetic routes may involve the use of protecting groups, selective deprotection, and coupling reactions under controlled conditions. Specific reagents and catalysts are often employed to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved scalability and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-((1S,2R)-2-(acetyloxy)-1-methyl-2-phenylethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Acetamide, N-((1S,2R)-2-(acetyloxy)-1-methyl-2-phenylethyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Acetamide, N-((1S,2R)-2-(acetyloxy)-1-methyl-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of new derivatives with improved efficacy and safety.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Acetamide, N-((1S,2R)-2-(acetyloxy)-1-methyl-2-phenylethyl)- include other acetamide derivatives and compounds with similar functional groups, such as:

  • N-(2-hydroxyethyl)acetamide
  • N-(2-methoxyethyl)acetamide
  • N-(2-phenylethyl)acetamide

Uniqueness

What sets Acetamide, N-((1S,2R)-2-(acetyloxy)-1-methyl-2-phenylethyl)- apart from these similar compounds is its specific stereochemistry and the presence of both acetyloxy and phenylethyl groups

Eigenschaften

CAS-Nummer

81703-29-9

Molekularformel

C13H17NO3

Molekulargewicht

235.28 g/mol

IUPAC-Name

[(1R,2S)-2-acetamido-1-phenylpropyl] acetate

InChI

InChI=1S/C13H17NO3/c1-9(14-10(2)15)13(17-11(3)16)12-7-5-4-6-8-12/h4-9,13H,1-3H3,(H,14,15)/t9-,13-/m0/s1

InChI-Schlüssel

NGGHWHVNIDFSQK-ZANVPECISA-N

Isomerische SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)OC(=O)C)NC(=O)C

Kanonische SMILES

CC(C(C1=CC=CC=C1)OC(=O)C)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.